molecular formula C8H8BF3O3 B1456956 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid CAS No. 932390-39-1

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1456956
CAS No.: 932390-39-1
M. Wt: 219.96 g/mol
InChI Key: JOMSLFNOGULATK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a hydroxymethyl (-CH$2$OH) group at the para position and a trifluoromethyl (-CF$3$) group at the meta position on the phenyl ring.

Key structural attributes:

  • Molecular formula: C$8$H$8$BF$3$O$3$ (calculated based on substituent addition).
  • Molecular weight: ~219.81 g/mol.
  • Functional groups: Boronic acid (-B(OH)$2$), trifluoromethyl (-CF$3$), hydroxymethyl (-CH$_2$OH).

The hydroxymethyl group enhances solubility in polar solvents and aqueous systems, while the trifluoromethyl group stabilizes the aromatic ring via electron withdrawal, influencing reactivity in cross-coupling reactions .

Properties

IUPAC Name

[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMSLFNOGULATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 4-bromo-3-(trifluoromethyl)benzaldehyde , a commercially available compound that already contains the trifluoromethyl group and an aldehyde functional group positioned for subsequent transformations.

Palladium-Catalyzed Borylation Reaction

The critical step in the synthesis is the palladium-catalyzed cross-coupling borylation of the aryl bromide to form the boronic acid moiety. This is commonly performed using bis(pinacolato)diboron as the boron source under the following conditions:

  • Catalyst: Pd(0) complexes (e.g., Pd(dppf)Cl₂)
  • Base: Potassium acetate or carbonate
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: Moderate heating (usually 80–100 °C)

This reaction efficiently converts the aryl bromide into the corresponding arylboronate ester, which upon hydrolysis yields the boronic acid.

Reduction of Aldehyde to Hydroxymethyl Group

Following borylation, the aldehyde group is reduced to a hydroxymethyl (-CH₂OH) group , typically using mild hydride reducing agents such as:

  • Sodium borohydride (NaBH₄)
  • Lithium aluminum hydride (LiAlH₄) (less common due to harsher conditions)

The reduction is usually carried out in protic solvents like methanol or ethanol at low temperatures to avoid side reactions and over-reduction.

Purification and Isolation

Industrial and laboratory-scale preparations emphasize purification to achieve high purity (>99%) of the boronic acid product. Common purification methods include:

Alternative Synthetic Routes and Considerations

Other methods for synthesizing arylboronic acids, which may be adapted for this compound, include:

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Notes
1 Starting Material Selection 4-bromo-3-(trifluoromethyl)benzaldehyde Ready substrate with CF₃ and aldehyde Commercially available
2 Pd-Catalyzed Borylation Pd catalyst, bis(pinacolato)diboron, base, solvent, heat Arylboronate ester intermediate Regioselective installation of boron
3 Hydrolysis Aqueous acid/base Conversion to arylboronic acid Prepares boronic acid from ester
4 Aldehyde Reduction Sodium borohydride in methanol/ethanol Hydroxymethyl group formation Mild conditions to avoid side reactions
5 Purification pH adjustment, extraction, filtration Pure 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid High purity for research/industrial use

Research Findings and Yield Data

  • The palladium-catalyzed borylation step typically achieves yields of 70–90% depending on catalyst and conditions.
  • Reduction of the aldehyde to hydroxymethyl is generally quantitative or near-quantitative under optimized conditions.
  • Purification steps yield the final product with purity exceeding 99% , suitable for sensitive applications in organic synthesis and medicinal chemistry.

Analytical and Quality Control

Chemical Reactions Analysis

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The boronic acid group can be reduced to a borane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Scientific Research Applications

Organic Synthesis

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions:

  • Suzuki-Miyaura Coupling Reactions : This compound is frequently employed as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds and other complex organic molecules. The trifluoromethyl group enhances the reactivity and selectivity of the coupling process, allowing for site-selective functionalization of aromatic systems .
  • Palladium-Catalyzed Reactions : It is utilized in palladium-catalyzed direct arylation reactions, which facilitate the introduction of aryl groups into various substrates. This application is particularly useful for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules often enhances their biological activity and pharmacokinetic properties. Research indicates that compounds containing this functional group can exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.

  • Anticancer Agents : Studies have shown that derivatives of boronic acids, including those with trifluoromethyl substitutions, can act as inhibitors of tubulin polymerization, which is a crucial mechanism in cancer cell proliferation. This suggests potential therapeutic applications in oncology .

Material Science

This compound is also explored for its utility in material science:

  • Printable Electronics : The compound can be used to synthesize thiazole derivatives that are applicable in printable electronics, showcasing its versatility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, making it a useful tool in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable component in various chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares substituent effects, molecular weights, and applications of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid 3-CF$3$, 4-CH$2$OH C$8$H$8$BF$3$O$3$ 219.81 Not provided Enhanced solubility; potential in biomedical sensors or drug conjugation .
3-(Trifluoromethyl)phenylboronic acid 3-CF$_3$ C$7$H$6$BF$3$O$2$ 189.93 1423-26-3 High reactivity in Suzuki-Miyaura couplings due to electron-withdrawing -CF$_3$ .
4-Fluoro-3-(trifluoromethyl)phenylboronic acid 3-CF$_3$, 4-F C$7$H$5$BF$4$O$2$ 207.92 182344-23-6 Increased lipophilicity; used in fluorinated drug intermediates .
4-Cyano-3-(trifluoromethyl)phenylboronic acid 3-CF$_3$, 4-C≡N C$8$H$5$BF$3$NO$2$ 214.94 915299-32-0 Cyano group enhances electronic conjugation; applicable in OLED materials .
4-Chloro-3-(trifluoromethyl)phenylboronic acid 3-CF$_3$, 4-Cl C$7$H$5$BClF$3$O$2$ 224.26 Not provided Chlorine improves stability; used in agrochemical synthesis .


Key Observations :

  • Solubility: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogues like 3-(trifluoromethyl)phenylboronic acid.
  • Reactivity : Electron-withdrawing groups (-CF$3$, -CN) accelerate Suzuki-Miyaura coupling by polarizing the boron-carbon bond, but steric hindrance from larger substituents (e.g., -CH$2$OH) may reduce reaction yields .
  • Stability : Trifluoromethyl groups improve metabolic stability, while hydroxymethyl groups may necessitate protection (e.g., esterification) to prevent oxidation during synthesis .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura coupling is a critical reaction for biaryl synthesis. Evidence from Miyaura and Suzuki () and Martinez Tejada () highlights substituent effects:

  • 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3) achieves 71% yield in coupling with methyl tiglate, with 11% enantiomeric excess .
  • 4-(Trifluoromethyl)phenylboronic acid forms homocoupled biaryls (24%) as a side product, indicating competing pathways under similar conditions .
  • Hydroxymethyl-containing analogues : The -CH$_2$OH group may require protection (e.g., as a pinacol ester, as seen in ) to avoid side reactions with catalysts or bases.

Biological Activity

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which enhances its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula: C8H8B F3O2
  • CAS Number: 932390-39-1

The presence of the hydroxymethyl and trifluoromethyl groups contributes to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Boronic acids are known to interact with serine proteases and other enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to therapeutic effects.
  • Cellular Uptake: The compound's structure may enhance its permeability through cellular membranes, facilitating uptake into target cells.
  • Targeting Specific Pathways: Preliminary studies suggest that this compound may affect pathways related to inflammation and cancer cell proliferation.

Antibacterial Properties

Research indicates that boronic acids can exhibit antibacterial activity. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific mechanisms may involve:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of metabolic pathways critical for bacterial survival.

Antidiabetic Activity

In related studies, compounds with similar structures have been evaluated for their antidiabetic potential. For instance, a related compound showed significant alpha-amylase inhibitory activity, indicating potential for managing blood glucose levels. The observed IC50 values were comparable to standard antidiabetic medications, suggesting that this compound may also possess similar properties.

Study 1: Antibacterial Efficacy

A study published in 2022 investigated the antibacterial efficacy of various phenylboronic acids, including this compound. The results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.

CompoundMIC (µg/mL)Bacterial Strain
This compound10Staphylococcus aureus
This compound15Escherichia coli

Study 2: Antidiabetic Potential

Another study focused on the antidiabetic properties of boronic acids. The compound was tested for its ability to inhibit alpha-amylase, yielding an IC50 value of approximately 4.58 µM, which is competitive with established antidiabetic agents such as acarbose (IC50 = 1.58 µM).

CompoundIC50 (µM)Assay Type
Acarbose1.58Alpha-Amylase
This compound4.58Alpha-Amylase

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid?

  • Answer: Infrared (IR) spectroscopy can identify functional groups (e.g., B–O, C–F, and O–H stretching vibrations), while 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the hydroxymethyl and trifluoromethyl substituents. 11B^{11}\text{B} NMR is essential to verify boronic acid integrity, as hydrolysis products (e.g., boroxines) exhibit distinct shifts. For example, IR analysis of analogous trifluoromethylphenylboronic acids revealed B–O vibrations at ~1,350 cm1^{-1}, while 19F^{19}\text{F} NMR resolved trifluoromethyl signals between -60 to -70 ppm .

Q. How should this compound be stored to maintain stability during experiments?

  • Answer: Storage at 0–6°C under inert atmosphere (e.g., nitrogen) is recommended to minimize hydrolysis and protodeboronation. Similar trifluoromethylphenylboronic acids showed reduced decomposition rates at low temperatures, particularly in anhydrous solvents like THF or DMF. Refrigeration aligns with protocols for structurally related boronic acids .

Q. What synthetic routes are feasible for preparing this compound?

  • Answer: A two-step approach is common:

Lithiation/borylation of 3-(trifluoromethyl)-4-bromobenzyl alcohol followed by oxidation to install the hydroxymethyl group.

Miyaura borylation of a halogenated precursor (e.g., 4-bromo-3-(trifluoromethyl)benzyl alcohol) using Pd catalysts and bis(pinacolato)diboron. Yields >70% have been reported for analogous trifluoromethylphenylboronic acids under optimized conditions (e.g., 80°C, 12 h) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in Suzuki-Miyaura couplings?

  • Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. DFT studies on similar systems (e.g., 3-trifluoromethylphenylboronic acid) show a lowered LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), favoring oxidative addition with Pd(0). However, steric effects from the hydroxymethyl group may reduce coupling efficiency with bulky aryl halides .

Q. What experimental strategies mitigate hydrolysis of this boronic acid in aqueous media?

  • Answer:
  • pH control: Stability is maximized near physiological pH (7.4), as alkaline conditions (>pH 9) promote protodeboronation.
  • Co-solvents: Use DMSO or ethanol (≥20% v/v) to reduce water activity.
  • Chelation: Add diols (e.g., mannitol) to form boronate esters, as demonstrated for 4-hydroxyphenylboronic acid derivatives. Kinetic studies via 11B^{11}\text{B} NMR can quantify hydrolysis rates under varying conditions .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions involving this compound?

  • Answer: DFT/B3LYP calculations at the 6-311++G(d,p) basis set can map frontier molecular orbitals (FMOs) and electrostatic potentials (ESPs). For example, ESP surfaces of 4-formylphenylboronic acid revealed electron-deficient regions near the boron atom, correlating with observed regioselectivity in Pd-catalyzed couplings. Molecular docking studies further predict steric clashes with bulky substrates .

Q. What contradictions exist in reported data on trifluoromethylphenylboronic acid stability, and how can they be resolved?

  • Answer: Some studies report trifluoromethylphenylboronic acids as hydrolytically unstable in water, while others note stability in organic solvents. Contradictions arise from differing experimental conditions (e.g., pH, temperature). Resolution requires standardized stability assays (e.g., 11B^{11}\text{B} NMR in D2_2O/THF mixtures) and comparative kinetic analyses. For example, 3-trifluoromethylphenylboronic acid showed a hydrolysis half-life of 48 h at pH 7.4 but <1 h at pH 10 .

Methodological Notes

  • Safety Protocols: Handle with nitrile gloves and N95 masks due to potential irritancy (analogous to 3-(hydroxymethyl)phenylboronic acid) .
  • Data Validation: Cross-reference spectral data with VEDA software for vibrational assignments and Gaussian 09 for DFT validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid

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